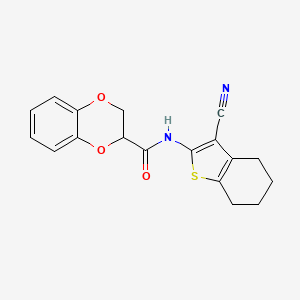

N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE

Description

Properties

IUPAC Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c19-9-12-11-5-1-4-8-16(11)24-18(12)20-17(21)15-10-22-13-6-2-3-7-14(13)23-15/h2-3,6-7,15H,1,4-5,8,10H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPFCCUGOPORAEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3COC4=CC=CC=C4O3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzothiophene Ring: This can be achieved through the cyclization of a suitable precursor, such as a thiophene derivative, under acidic or basic conditions.

Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents like cyanogen bromide.

Formation of the Benzodioxine Ring: This involves the cyclization of a suitable dihydroxybenzene derivative with an appropriate dihalide under basic conditions.

Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three key reactive domains (Figure 1):

-

Cyano Group (-CN) : Electrophilic at the nitrile carbon, susceptible to hydrolysis, nucleophilic addition, and reduction.

-

Benzothiophene Core : Aromatic system with potential for electrophilic substitution or hydrogenation.

-

Benzodioxine Carboxamide : Amide functionality (hydrolysis, alkylation) and ether linkages (ring-opening under acidic/basic conditions).

Figure 1: Structural features influencing reactivity .

Hydrolysis of the Cyano Group

The nitrile group undergoes hydrolysis to form a carboxylic acid or amide under controlled conditions:

-

Acidic Hydrolysis :

-

Basic Hydrolysis :

Table 1: Hydrolysis conditions and outcomes for analogous compounds

| Reagent System | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|

| H2SO4 (20%) | 80–100 | Carboxylic acid derivative | 65–72 |

| NaOH (10%) + H2O2 | 60–80 | Amide intermediate | 58–63 |

Amide Functionalization

The carboxamide group participates in:

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form tertiary amides.

-

Hydrolysis : Forms carboxylic acid under strong acidic/basic conditions.

Table 2: Amide reactivity in related benzothiophene derivatives

| Reaction Type | Reagents | Product | Application |

|---|---|---|---|

| N-Alkylation | CH3I, K2CO3, DMF | N-Methyl carboxamide | Enhanced lipophilicity |

| Acidic Hydrolysis | HCl (6M), reflux | Carboxylic acid | Prodrug activation |

Benzodioxine Ring Modifications

The benzodioxine moiety undergoes:

-

Ring-Opening : Under strong acids (e.g., HBr/AcOH) to yield diol intermediates.

-

Electrophilic Substitution : Bromination or nitration at activated positions.

Catalytic Hydrogenation

The tetrahydrobenzothiophene core can undergo further hydrogenation:

-

Saturation of Aromatic Rings : Using Pd/C or Raney Ni under H2 pressure.

Table 3: Hydrogenation outcomes for benzothiophene analogs

| Catalyst | Pressure (atm) | Product | Selectivity (%) |

|---|---|---|---|

| Pd/C (10%) | 3 | Fully saturated cyclohexane | 88 |

| Raney Ni | 5 | Partially saturated derivative | 75 |

Mechanistic Insights

Scientific Research Applications

Inhibition of Kinases

This compound has been identified as a potent inhibitor of Jun N-terminal kinases (JNK) 2 and 3. Research indicates that specific derivatives exhibit high selectivity within the mitogen-activated protein kinase (MAPK) family. For instance, compounds derived from this structure demonstrated significant inhibitory activity against JNK3 with a pIC50 value of 6.7, indicating strong binding affinity and potential for therapeutic use in conditions where JNK signaling is dysregulated .

Anti-inflammatory Activity

Molecular docking studies have revealed that the compound may act as a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The structural features of the compound allow it to form hydrogen bonds with key residues in the active site of 5-LOX, suggesting a mechanism for its anti-inflammatory effects . This property positions it as a candidate for further development in treating inflammatory diseases.

Synthesis and Structural Insights

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves a two-stage protocol utilizing readily available reagents. The structural confirmation through techniques such as nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) ensures the integrity and purity of the synthesized compound .

Table 1: Summary of Research Findings on N-(3-Cyano-4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Potential Therapeutic Applications

The diverse pharmacological properties exhibited by N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide suggest several potential therapeutic applications:

- Anti-inflammatory drugs : Given its ability to inhibit 5-LOX selectively.

- Cancer therapeutics : As a JNK inhibitor, it may play a role in modulating pathways involved in cancer cell survival and proliferation.

- Infectious disease treatment : Its potential application as a component in formulations targeting plasmepsin II indicates utility against malaria.

Mechanism of Action

The mechanism of action of N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural relatives can be categorized based on core motifs and substituents:

Key Comparisons:

Benzodioxine Derivatives :

- The target compound shares the benzodioxine carboxamide motif with N-(2,3-dihydro-1,4-benzodioxin-2-yl carbonyl) piperazine , a Doxazosin precursor. However, the piperazine ring in the latter enhances solubility and bioavailability, whereas the tetrahydrobenzothiophene in the target compound may prioritize membrane permeability .

Cyano-Substituted Heterocycles: Compound 11b () features a cyano group in a thiazolo-pyrimidine scaffold, achieving a yield of 68% via one-pot synthesis. Its cyano substituent likely stabilizes the π-stacking interactions critical for binding to biological targets, a property that may extend to the target compound .

Synthetic Efficiency :

- The target compound’s synthesis likely involves multi-step routes (unreported in evidence), contrasting with the single-step, high-yield synthesis of N-(2,3-dihydro-1,4-benzodioxin-2-yl carbonyl) piperazine (). This highlights a trade-off between structural complexity and synthetic accessibility .

Thermal Stability: The target compound’s melting point is unreported, but analogs like Compound 12 () exhibit high melting points (~268°C), suggesting that the benzodioxine and cyano groups enhance crystalline stability .

Research Findings and Implications

- Pharmacological Potential: The benzodioxine moiety’s role in hypertension management (via α1-adrenergic receptor antagonism) and the cyano group’s electronic effects suggest the target compound could be optimized for cardiovascular or kinase-targeted therapies .

- Synthetic Challenges: The absence of explicit synthesis protocols for the target compound contrasts with streamlined methods for simpler analogs, underscoring the need for novel catalytic strategies to improve scalability.

Biological Activity

N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula:

Structural Features

- Benzothiophene Moiety : This component is associated with various biological activities.

- Dihydrobenzodioxine : Known for its role in enhancing the pharmacological profile of compounds.

Anticancer Activity

Research indicates that compounds similar to N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine derivatives exhibit notable anticancer properties. For instance, studies have shown that benzodioxane derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Molecular docking studies suggest that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor , which is critical in the inflammatory response. The inhibition of this enzyme could lead to reduced production of pro-inflammatory mediators .

Antimicrobial Properties

The compound has been evaluated for antimicrobial activity against various pathogens. Preliminary studies have shown that derivatives of benzothiophene possess significant antibacterial and antifungal properties, indicating potential therapeutic applications in infectious diseases .

The biological activities of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine derivatives are thought to be mediated through several mechanisms:

- Inhibition of Kinases : The compound has been identified as a potent inhibitor of JNK (c-Jun N-terminal kinase) pathways, which are involved in cellular stress responses and apoptosis .

- Modulation of Inflammatory Pathways : By inhibiting 5-LOX and potentially other inflammatory mediators, this compound can modulate immune responses effectively .

- Cell Cycle Disruption : Similar compounds have been shown to induce cell cycle arrest in cancer cells by affecting key regulatory proteins involved in cell division .

Study 1: JNK Inhibition

A study published in PubMed highlighted the identification of N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)amide inhibitors that demonstrated significant selectivity against JNK kinases compared to other MAPK family members. The most potent inhibitors had pIC50 values around 6.7 for JNK3 .

Study 2: Anti-inflammatory Potential

An investigation into the anti-inflammatory effects revealed that derivatives with modifications on the benzodioxane structure exhibited varying degrees of inhibition on inflammatory markers in vitro. The study emphasized the importance of structural modifications for enhancing bioactivity .

Study 3: Antimicrobial Efficacy

Research on antimicrobial activity indicated that certain derivatives showed effectiveness against both Gram-positive and Gram-negative bacteria. The findings suggested that the presence of the benzothiophene moiety contributed to enhanced antimicrobial properties compared to related compounds lacking this structure .

Q & A

Q. How can researchers optimize the synthesis yield of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance reactivity .

- Temperature control : Maintaining 60–80°C during coupling reactions improves intermediate stability .

- Stoichiometry : A 1:1.2 molar ratio of benzothiophene precursor to benzodioxine carboxamide minimizes side products .

- Catalysis : Triethylamine (5 mol%) accelerates amide bond formation .

Reaction progress should be monitored via TLC or HPLC to ensure purity ≥95% .

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer : A multi-technique approach is essential:

- NMR spectroscopy : - and -NMR identify proton environments and carbon frameworks, particularly the benzothiophene (δ 2.5–3.5 ppm) and benzodioxine (δ 4.0–4.5 ppm) moieties .

- IR spectroscopy : Confirms functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

- X-ray crystallography : Resolves stereochemistry and intermolecular interactions using SHELX programs for refinement .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Stability studies involve:

- pH titration : Incubate the compound in buffers (pH 2–12) at 25°C for 24 hours; analyze degradation via HPLC .

- Thermal analysis : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds (e.g., stability up to 150°C) .

- Light exposure : UV-Vis spectroscopy monitors photodegradation kinetics under accelerated light conditions .

Q. What in vitro assays are suitable for preliminary pharmacological activity screening?

- Methodological Answer : Prioritize target-specific assays:

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) with IC₅₀ calculations .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .

- Receptor binding : Radioligand displacement assays (e.g., GPCR targets) using -labeled competitors .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s mechanism of action?

- Methodological Answer : Combine molecular docking and dynamics:

Q. What strategies resolve contradictions in reported biological data across studies?

- Methodological Answer : Apply evidence-based inquiry principles:

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., IC₅₀ variability due to assay conditions) .

- Dose-response validation : Replicate experiments with standardized protocols (e.g., fixed serum concentrations) .

- Target selectivity profiling : Use kinome-wide screening to confirm off-target effects .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Methodological Answer : SAR strategies include:

- Substituent variation : Replace the cyano group with halogenated or alkyl chains to modulate lipophilicity .

- Scaffold hopping : Integrate benzodioxine with pyrrolidine or piperazine rings to enhance solubility .

- Bioisosteres : Substitute benzothiophene with indole or benzofuran to retain activity while reducing toxicity .

Q. What methodologies address synthetic challenges in multi-step routes?

- Methodological Answer : Mitigate challenges via:

- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine intermediates to prevent side reactions .

- Flow chemistry : Continuous reactors improve yield in exothermic steps (e.g., cyclization) .

- Microwave-assisted synthesis : Reduces reaction time for slow steps (e.g., from 12 hours to 30 minutes) .

Q. How can researchers ensure reproducibility in crystallographic data refinement?

- Methodological Answer : Follow SHELX best practices:

Q. What advanced separation techniques purify the compound from complex mixtures?

- Methodological Answer :

Employ high-resolution methods: - Preparative HPLC : C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) .

- Chiral chromatography : Use amylose-based columns to resolve enantiomers .

- Crystallization screening : Optimize solvent mixtures (e.g., DCM/hexane) for single-crystal growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.